Cas no 110704-47-7 (5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole)

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a chloromethyl substituent at the 5-position and a 2-(trifluoromethyl)phenyl group at the 3-position of the 1,2,4-oxadiazole ring. This structure imparts reactivity at the chloromethyl site, making it a versatile intermediate for further functionalization, particularly in nucleophilic substitution reactions. The electron-withdrawing trifluoromethyl group enhances the stability and modulates the electronic properties of the oxadiazole core, which is valuable in medicinal chemistry and agrochemical applications. Its well-defined molecular framework allows for precise modifications, facilitating the development of targeted compounds with potential biological activity. The compound is typically handled under controlled conditions due to its reactive chloromethyl group.
5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole structure
110704-47-7 structure
Product Name:5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
CAS No:110704-47-7
MF:C10H6ClF3N2O
MW:262.615651607513
CID:62836
PubChem ID:15133762
Update Time:2025-11-01

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
    • 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
    • 1,2,4-Oxadiazole,5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-
    • 3-(2-trifluoromethylphenyl)-5-chloromethyl-1,2,4-oxadiazole
    • 5-CHLOROMETHYL-3-(2-TRIFLUOROMETHYLPHENYL)-[1,2,4]OXADIAZOLE
    • ACMC-1BR19
    • AG-D-28377
    • AGN-PC-003W41
    • CTK4A7025
    • KB-197467
    • SureCN9675049
    • 5-Chloromethyl-3-(2-trifluoromethyl-phenyl)-[1,2,4]oxadiazole
    • FT-0690100
    • DTXSID30568769
    • 5-(Chloromethyl)-3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, AldrichCPR
    • AKOS015911823
    • BXLKLGDTRNRFSX-UHFFFAOYSA-N
    • 110704-47-7
    • SCHEMBL9675049
    • 1,2,4-Oxadiazole, 5-(chloromethyl)-3-[2-(trifluoromethyl)phenyl]-
    • Inchi: 1S/C10H6ClF3N2O/c11-5-8-15-9(16-17-8)6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2
    • InChI Key: BXLKLGDTRNRFSX-UHFFFAOYSA-N
    • SMILES: ClCC1=NC(C2C=CC=CC=2C(F)(F)F)=NO1

Computed Properties

  • Exact Mass: 262.01218
  • Monoisotopic Mass: 262.0120750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Density: 1.418
  • Boiling Point: 327.8°C at 760 mmHg
  • Flash Point: 152.1°C
  • Refractive Index: 1.495
  • PSA: 38.92

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM277923-1g
5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
110704-47-7 95%
1g
$689 2023-02-19

Additional information on 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 110704-47-7): An Overview

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 110704-47-7) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential in various therapeutic areas. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements of this compound.

Chemical Structure and Properties

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a heterocyclic compound with a molecular formula of C10H6ClF3N2O and a molecular weight of 258.61 g/mol. The compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of a chloromethyl group and a trifluoromethyl-substituted phenyl ring imparts unique chemical and physical properties to the molecule.

The chloromethyl group is highly reactive and can undergo various chemical reactions such as nucleophilic substitution and coupling reactions. The trifluoromethyl group, on the other hand, is known for its strong electron-withdrawing effect and lipophilicity, which can influence the compound's biological activity and pharmacokinetic properties.

Synthesis Methods

The synthesis of 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has been extensively studied in the literature. One common approach involves the reaction of 2-trifluoromethylbenzoyl chloride with hydroxylamine to form the corresponding oxime. The oxime is then cyclized in the presence of an acid catalyst to yield the 1,2,4-oxadiazole ring. Subsequent chlorination of the methyl group using reagents such as thionyl chloride or phosphorus trichloride completes the synthesis.

Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing the use of hazardous reagents.

Biological Activities

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has been investigated for its potential biological activities in various therapeutic areas. One notable application is in the field of anticancer research. Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells.

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, the compound has been found to inhibit cell proliferation by interfering with key signaling pathways such as PI3K/Akt and MAPK/ERK.

Beyond its anticancer properties, 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has also shown promise in other areas such as antimicrobial activity. Research has demonstrated that this compound possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Clinical Trials and Future Prospects

The promising preclinical results have led to increased interest in advancing 5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole into clinical trials. Several Phase I trials are currently underway to evaluate the safety and efficacy of this compound in treating various cancers. Preliminary data from these trials have shown favorable outcomes with manageable side effects.

In addition to its potential as a standalone therapeutic agent, there is growing interest in exploring combination therapies involving this compound. For instance, studies have demonstrated that co-administration with conventional chemotherapy drugs such as cisplatin or doxorubicin can enhance antitumor efficacy while reducing toxicity.

Conclusion

5-(Chloromethyl)-3-(2-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (CAS No. 110704-47-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and functional groups make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds significant promise for improving patient outcomes in various diseases.

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